

Application Notes and Protocols for (RS)-CPP in Brain Slice Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, commonly known as **(RS)-CPP**, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by reversibly binding to the glutamate recognition site on the NMDA receptor complex.[1] Due to its high specificity and ability to be used in both in vitro and in vivo preparations, **(RS)-CPP** is an invaluable pharmacological tool in neuroscience research. In brain slice electrophysiology, **(RS)-CPP** is frequently employed to isolate and characterize synaptic responses mediated by other glutamate receptor subtypes, such as AMPA and kainate receptors, and to investigate the role of NMDA receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

These application notes provide a comprehensive guide for utilizing **(RS)-CPP** in brain slice electrophysiology experiments, including detailed protocols for slice preparation, electrophysiological recordings, and data interpretation.

Data Presentation: Quantitative Effects of (RS)-CPP

The following tables summarize the quantitative effects of **(RS)-CPP** on NMDA receptor-mediated responses in brain slice preparations.



Parameter	Value	Brain Region/Preparation	Reference
IC50	8 μΜ	Rat Striatal Slices (NMDA-evoked [³H]ACh release)	[2]
Concentration for >90% Blockade of NMDAR-mediated Ca ²⁺ influx	10 μΜ	Mouse Hippocampal CA1 Pyramidal Neurons	[3]
Effect on NMDAR EPSC Decay Time	Accelerated decay by 53%	Hippocampal Slices	

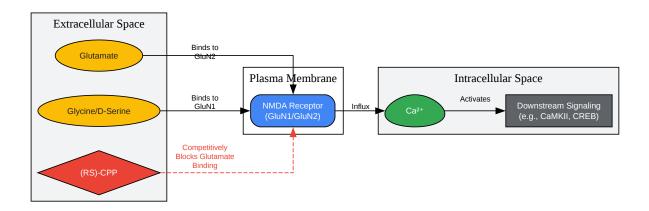
Note: The R-enantiomer, (R)-CPP, is the more active isomer. For (R)-CPP, the IC₅₀ for blocking NMDAR field EPSPs is 434 nM and for suppressing LTP is 361 nM in hippocampal brain slices.

Table 2: Typical Working Concentrations of (RS)-CPP and Co-applied Pharmacological Agents

Compound	Target Receptor	Typical Working Concentration	Purpose
(RS)-CPP	NMDA	5 - 20 μΜ	To block NMDA receptor-mediated currents.
CNQX or NBQX	AMPA/Kainate	10 - 20 μΜ	To isolate NMDA receptor-mediated currents.
Bicuculline	GABA _a	10 - 20 μΜ	To block fast inhibitory synaptic transmission.
Picrotoxin	GABA _a	50 - 100 μΜ	To block fast inhibitory synaptic transmission.
Tetrodotoxin (TTX)	Voltage-gated Na ⁺ Channels	0.5 - 1 μΜ	To block action potential-dependent synaptic transmission.



Mandatory Visualizations Signaling Pathway

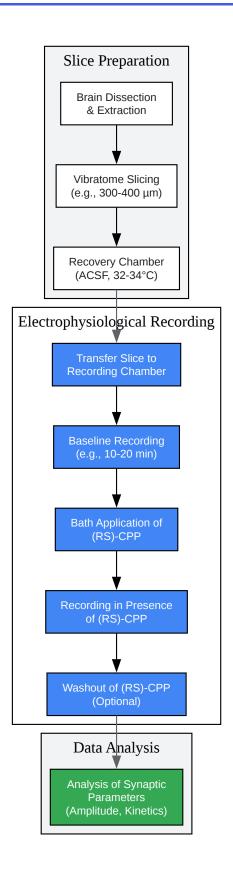


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Caption: NMDA Receptor Signaling and Blockade by (RS)-CPP.

Experimental Workflow





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References

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